3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-[3-(4-methylsulfonylphenyl)propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-26(23,24)14-5-2-12(3-6-14)4-7-15(20)18-9-8-13(10-18)19-16(21)11-25-17(19)22/h2-3,5-6,13H,4,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQIGOWIGNASQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C(=O)CSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione , with the CAS number 1798513-49-1 , is a thiazolidinedione derivative that has garnered attention for its potential biological activities, particularly in the context of diabetes management and other metabolic disorders. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 396.5 g/mol
Thiazolidinediones (TZDs), including the compound , primarily act as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ). This receptor plays a crucial role in regulating glucose and lipid metabolism. The binding of TZDs to PPAR-γ enhances insulin sensitivity and modulates the expression of genes involved in glucose and lipid metabolism.
Antidiabetic Effects
Recent studies have demonstrated that thiazolidinedione derivatives exhibit significant antidiabetic properties. For instance, compounds similar to this compound have shown promising results in lowering blood glucose levels in diabetic animal models:
- Case Study : In a study involving streptozotocin-induced diabetic mice, several thiazolidinedione derivatives were evaluated for their ability to reduce fasting blood glucose levels. The results indicated that these compounds exhibited significant hypoglycemic effects comparable to standard treatments like Pioglitazone .
- Molecular Docking Studies : Molecular docking simulations revealed that the compound interacts favorably with key amino acids in the PPAR-γ receptor, suggesting a strong binding affinity that correlates with its biological activity .
Anti-inflammatory Activity
In addition to its antidiabetic effects, thiazolidinediones are known for their anti-inflammatory properties. The compound's structure allows it to modulate inflammatory pathways, potentially reducing chronic inflammation associated with metabolic syndrome.
Structure-Activity Relationships (SAR)
The biological activity of thiazolidinediones is influenced by their structural components. Modifications at specific positions on the thiazolidinedione ring or side chains can enhance or diminish their pharmacological effects:
- Sulfonyl Group : The presence of a methylsulfonyl group at the para position on the phenyl ring has been shown to enhance the compound's solubility and bioavailability, which are critical for its efficacy.
- Pyrrolidine Moiety : The pyrrolidine ring contributes to the compound's ability to interact with biological targets effectively.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 396.5 g/mol |
| Biological Activity | Antidiabetic, Anti-inflammatory |
| PPAR-γ Binding Affinity | High |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thiazolidine-2,4-dione derivatives, many of which exhibit structural modifications that alter pharmacological profiles. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Variations: The main compound’s pyrrolidine ring contrasts with YPC-21440’s imidazo[1,2-b]pyridazine scaffold and the patent compound’s piperidine core. These differences impact conformational flexibility and binding pocket compatibility .
Biological Activity: YPC-21440 demonstrates potent Pan-Pim kinase inhibition (IC₅₀: 10 nM), while the main compound’s activity remains hypothesized due to structural parallels .
Physicochemical Properties: The main compound’s methylsulfonylphenylpropanoyl group likely enhances metabolic stability compared to YPC-21440’s piperazinylphenyl substituent, which may improve pharmacokinetics .
Synthesis and Handling: The main compound’s synthesis route is unspecified in available data, whereas YPC-series compounds are synthesized via modular imidazo[1,2-b]pyridazine coupling, highlighting divergent synthetic challenges .
Research Implications
The structural uniqueness of this compound positions it as a candidate for kinase inhibition studies, particularly given the activity of YPC analogs. Further research should explore:
- Target Profiling : Screening against Pim kinases or related targets.
- SAR Studies: Modifying the pyrrolidine or phenylpropanoyl groups to optimize potency.
- Comparative Pharmacokinetics : Assessing solubility and bioavailability relative to YPC compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
